molecular formula C16H15NO6 B1391777 Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate CAS No. 1221791-58-7

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

Cat. No. B1391777
M. Wt: 317.29 g/mol
InChI Key: WVMQJOCEAJWYGN-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate” is a complex organic compound. It contains a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzene derivative with the appropriate functional groups. For example, a benzyloxy group can be introduced through a reaction with benzyl chloride . The methoxy group can be introduced through a reaction with a methylating agent like dimethyl sulfate . The nitro group can be introduced through nitration, and the carboxylate ester group can be introduced through esterification .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group . The exact structure would depend on the positions of these substituents on the benzene ring.


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The benzyloxy and methoxy groups are electron-donating groups, which would activate the benzene ring towards electrophilic aromatic substitution . The nitro group is an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic aromatic substitution . The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents . The nitro group could contribute to the compound’s reactivity .

Scientific Research Applications

  • 4-Benzyloxy-3-methoxybenzaldehyde

    • Application Summary : This compound is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid. It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
    • Method of Application : The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
    • Results or Outcomes : The product of the reaction can be used in further chemical reactions .
  • 4-(benzyloxy)-2-hydroxybenzaldehyde

    • Application Summary : This compound is used to synthesize Schiff base ligands, which are then used to create metal complexes. These complexes have shown antioxidant and antimicrobial activity .
    • Method of Application : The compound is used in a condensation reaction with various aminophenol derivatives to create Schiff base ligands. These ligands then coordinate with metal ions to form complexes .
    • Results or Outcomes : The synthesized metal complexes have shown potent antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH. They also showed antimicrobial activities against several bacterial and fungal strains .
  • 4-(benzyloxy)-2-hydroxybenzaldehyde derived Schiff base ligands and their metal complexes

    • Application Summary : These compounds were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
    • Method of Application : The Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results or Outcomes : The synthesized metal (II) complexes showed potent antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH. They also showed antimicrobial activities against several bacterial and fungal strains .
  • Heterocyclic Schiff base ligands and their metal complexes

    • Application Summary : These compounds were synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory activities .
    • Method of Application : The Schiff base ligands were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
    • Results or Outcomes : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
  • Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde

    • Application Summary : These compounds were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
    • Method of Application : The Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results or Outcomes : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
  • Transition metal (II) complexes derived from heterocyclic Schiff base ligands

    • Application Summary : These compounds were synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory activities .
    • Method of Application : The Schiff base ligands were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
    • Results or Outcomes : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. For example, compounds containing nitro groups can be explosive under certain conditions . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

methyl 3-methoxy-5-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQJOCEAJWYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229252
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

CAS RN

1221791-58-7
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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